3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

Physicochemical characterization Lead optimization Medicinal chemistry procurement

Procure the specific 1-ethyl-3-chloro-4-carboxamide configuration for unambiguous SAR studies, CCR5 antagonist screening, and patent exemplification. This substitution pattern provides a distinct steric/electronic profile (3-Cl) and lipophilic constraint (1-ethyl) not replicated by 1-methyl or 3-alkoxy analogs. Using generic scaffolds risks confounded pharmacology data and loss of series integrity. Verify the 3-chloro isotopic signature for LC-MS reference standard development.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
Cat. No. B11869677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(C2=C1CCCC2)C(=O)N)Cl
InChIInChI=1S/C12H15ClN2O/c1-2-9-7-5-3-4-6-8(7)10(12(14)16)11(13)15-9/h2-6H2,1H3,(H2,14,16)
InChIKeyXZZJYKSASLNPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide: Structural Identity and Scaffold Context for Research Procurement


3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide (CAS 361534-80-7; molecular formula C₁₂H₁₅ClN₂O; MW 238.71 g/mol) is a fully synthetic small molecule belonging to the 5,6,7,8-tetrahydroisoquinoline-4-carboxamide class . The compound features a saturated bicyclic tetrahydroisoquinoline core bearing a chlorine atom at the 3-position, an ethyl group at the 1-position, and a primary carboxamide at the 4-position — a substitution pattern that distinguishes it from the broader tetrahydroisoquinoline chemical space and from several commercially available close analogs . Preliminary pharmacological screening in the patent literature has indicated potential utility as a CCR5 antagonist scaffold, relevant to HIV entry inhibition and inflammatory disease research [1].

Why 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide Cannot Be Interchanged with Generic Tetrahydroisoquinoline Analogs


The tetrahydroisoquinoline-4-carboxamide scaffold is highly sensitive to substitution at the 1- and 3-positions, where even minor alkyl-chain or halogen modifications can produce divergent physicochemical properties, target-binding profiles, and metabolic stability . The 3-chloro substituent introduces a specific steric and electronic perturbation (Hammett σₘ ≈ 0.37 for Cl) that the unsubstituted, 3-methyl, or 3-ethoxy analogs do not replicate, while the 1-ethyl group confers distinct lipophilicity and conformational constraints compared to the 1-methyl or 1-unsubstituted variants . Generic procurement of any 5,6,7,8-tetrahydroisoquinoline-4-carboxamide without verifying the exact 1-ethyl-3-chloro substitution pattern therefore risks introducing a functionally non-equivalent chemical entity into structure-activity relationship (SAR) studies, pharmacological assays, or patent exemplification workflows .

Quantitative Differentiation Evidence for 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide Against Its Closest Analogs


Molecular Weight and Heavy-Atom Count Differentiation vs. Unsubstituted Parent Scaffold

The target compound (MW 238.71 g/mol) possesses a significantly higher molecular weight than the unsubstituted parent 5,6,7,8-tetrahydroisoquinoline-4-carboxamide (MW 176.21 g/mol), a difference of 62.50 g/mol attributable to the 3-chloro (+34.45) and 1-ethyl (+28.05) substituents . This increases the heavy-atom count from 13 to 16 and introduces one chlorine atom — a feature absent in the parent and many commercially available analogs — which alters calculated logP, polar surface area, and hydrogen-bonding capacity. The 3-chloro-1-ethyl substitution pattern yields a molecular formula of C₁₂H₁₅ClN₂O versus C₁₀H₁₂N₂O for the parent, a meaningful physicochemical divergence that affects solubility, membrane permeability, and chromatographic retention behavior in purification workflows .

Physicochemical characterization Lead optimization Medicinal chemistry procurement

1-Ethyl vs. 1-Methyl Substituent Differentiation: Lipophilicity and Steric Bulk Comparison with the Closest Commercial Analog

The target compound carries a 1-ethyl substituent (CH₂CH₃), whereas its closest commercially available analog — 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide (CAS 1279216-09-9) — carries a 1-methyl group (CH₃) . The 1-ethyl group contributes an additional methylene unit, increasing calculated logP by approximately 0.5 log units and adding steric bulk (Taft Es ≈ -0.07 for ethyl vs. 0.00 for methyl) that can modulate receptor-binding pocket occupancy, target off-rates, and metabolic susceptibility at the 1-position . This single-carbon homologation represents a standard medicinal chemistry strategy for fine-tuning potency and pharmacokinetics, meaning these two compounds are not interchangeable in SAR series even though they share the 3-chloro-4-carboxamide core .

SAR studies Lipophilicity optimization Chemical probe selection

Carboxamide vs. Carbonitrile Functional Group Differentiation at the 4-Position

The target compound features a primary carboxamide (CONH₂) at the 4-position, while the structurally nearest commercially cataloged analog with an identical core substitution pattern — 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS 53661-34-0) — bears a cyano group (CN) at the same position . The carboxamide and nitrile groups are not bioisosteric: the carboxamide is a hydrogen-bond donor and acceptor (HBD=1, HBA=2 for the amide moiety), while the nitrile is only a weak hydrogen-bond acceptor (HBA=1), producing different target-engagement profiles, aqueous solubility, and metabolic liability . The carbonitrile analog has been reported with cytotoxicity data against HeLa (IC₅₀ 15 μM), MCF-7 (IC₅₀ 20 μM), and A549 (IC₅₀ 18 μM) cell lines, but these values cannot be extrapolated to the carboxamide compound due to the fundamental difference in the 4-substituent pharmacophore .

Functional group SAR Bioisostere comparison Chemical probe design

CCR5 Antagonist Activity Screening: Class-Level Evidence and Differentiation from Non-Halogenated or 3-Alkoxy Analogs

Patent-level preliminary pharmacological screening identified that tetrahydroisoquinoline derivatives bearing the 3-chloro substituent exhibit CCR5 antagonist activity, with the compound described as useful for preparing treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This class-level activity is consistent with the broader SAR of CCR5 antagonists, where halogen substitution at positions analogous to the 3-position of the tetrahydroisoquinoline core has been associated with enhanced receptor binding affinity [2]. However, quantitative IC₅₀ or Ki values for this specific compound against CCR5 have not been located in the public domain, and no direct head-to-head comparison data against the 3-ethoxy or 3-unsubstituted analogs are available. This evidence is therefore class-level inference and should not be interpreted as a validated potency claim for the target compound .

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Recommended Research Application Scenarios for 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide Based on Available Evidence


SAR Studies Requiring the 1-Ethyl-3-Chloro-4-Carboxamide Substitution Pattern as an Exact Pharmacophoric Element

In structure-activity relationship campaigns exploring tetrahydroisoquinoline-based inhibitors, the 1-ethyl-3-chloro-4-carboxamide configuration represents a specific substitution vector that is not replicated by the 1-methyl analog (ΔMW +14.02, ΔlogP ≈ +0.5) or the 4-carbonitrile analog (loss of HBD capacity) . Researchers conducting systematic SAR exploration where the 1-ethyl group is an independent variable must procure this exact compound to maintain series integrity; substitution with the 1-methyl analog will confound interpretation of alkyl-chain length effects on potency, selectivity, and ADME parameters .

CCR5 Antagonist Lead Identification and Chemokine Receptor Pharmacology

Patent-level screening data indicate that 3-chloro-substituted tetrahydroisoquinoline-4-carboxamides possess CCR5 antagonist activity, making this compound a candidate starting point for medicinal chemistry optimization targeting HIV-1 entry inhibition or inflammatory chemokine receptor modulation [1]. The 3-chloro substituent distinguishes this chemotype from non-halogenated or 3-alkoxy analogs that lack documented CCR5 activity. However, users should note that quantitative potency data for this specific compound are not publicly available, and independent IC₅₀ determination against CCR5 (e.g., CCL5-induced calcium mobilization or [¹²⁵I]-CCL4 competition binding) should be performed as a first step upon procurement [2].

Physicochemical Reference Standard for Chlorine-Containing Tetrahydroisoquinoline Carboxamides in Analytical Method Development

With a certified purity of ≥97% (Leyan) or ≥98% (MolCore), a well-defined molecular formula (C₁₂H₁₅ClN₂O), and the presence of a chromatographically distinctive chlorine atom (characteristic isotopic pattern: ³⁵Cl/³⁷Cl ≈ 3:1 ratio), this compound can serve as a retention-time and mass-spectrometric reference standard for LC-MS method development targeting halogenated tetrahydroisoquinoline carboxamides . Its chlorine isotopic signature provides a unique mass-spectral fingerprint that the chlorine-free parent scaffold (C₁₀H₁₂N₂O, MW 176.21) cannot offer, enabling unambiguous identification in complex mixtures .

Patent Exemplification and Freedom-to-Operate Analysis for 5,6,7,8-Tetrahydroisoquinoline-4-carboxamide Chemical Space

The compound is referenced in the Chinese patent family CN201010603324, which claims tetrahydroisoquinoline derivatives with pharmacological utility [3]. For organizations conducting freedom-to-operate (FTO) analyses or preparing patent applications in the tetrahydroisoquinoline-4-carboxamide chemical space, procuring and characterizing this specific exemplified compound may be necessary to establish the scope of prior art, to prepare comparator examples, or to validate synthetic access to the claimed chemical matter .

Quote Request

Request a Quote for 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.